molecular formula C9H10FNO2 B1445072 Ethyl 2-(5-fluoropyridin-3-YL)acetate CAS No. 39891-14-0

Ethyl 2-(5-fluoropyridin-3-YL)acetate

Cat. No.: B1445072
CAS No.: 39891-14-0
M. Wt: 183.18 g/mol
InChI Key: BCZQGAWXFCZDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyridin-3-yl)acetate is a chemical compound with the CAS Number: 39891-14-0 . It has a molecular weight of 183.18 . The IUPAC name for this compound is ethyl (5-fluoro-3-pyridinyl)acetate . It is typically stored at room temperature and is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 183.18 .

Scientific Research Applications

Modification and Molecular Interactions

Ethyl 2-(5-fluoropyridin-3-YL)acetate has been utilized in various scientific research applications, particularly in the modification of biological compounds and understanding molecular interactions. For instance, Sokolov et al. (2014) described a method for modifying tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment, which resulted in the formation of previously unknown compounds. These compounds showed significant influence on neuronal NMDA receptors when studied using the method of radioligand binding (Sokolov et al., 2014).

Crystal Structure Analysis

The compound's derivatives have also been a subject of crystal structure analysis. Choi et al. (2012), Seo et al. (2011), and other researchers examined the crystal structure of compounds derived from this compound, revealing intricate molecular interactions, such as hydrogen bonding and π–π interactions. These analyses provide insights into the molecular geometry and interactions that are crucial for understanding the compound's behavior in various applications (Choi et al., 2012), (Seo et al., 2011).

Memory Enhancement in Mice

Interestingly, some studies have explored the biological effects of derivatives of this compound. Li Ming-zhu (2010) synthesized compounds using this chemical and studied their effects on memory ability in mice through the swimming maze test. The results indicated significant improvements in memory ability, showcasing the compound's potential in neurological research (Li Ming-zhu, 2010).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 2-(5-fluoropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZQGAWXFCZDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302437
Record name Ethyl 5-fluoro-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-14-0
Record name Ethyl 5-fluoro-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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